Tert-butyl 2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate
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Overview
Description
Tert-butyl 2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate is a chemical compound with the CAS Number: 1823797-09-6 . It has a molecular weight of 226.32 . The compound is stored at a temperature of 4°C and is in liquid form .
Molecular Structure Analysis
The InChI code for Tert-butyl 2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate is 1S/C12H22N2O2/c1-12(2,3)16-11(15)14-9-4-5-10(14)8(6-9)7-13/h8-10H,4-7,13H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
Tert-butyl 2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate is a liquid at room temperature . It has a molecular weight of 226.32 . The compound is stored at a temperature of 4°C .Scientific Research Applications
Synthetic Pathways and Derivatives
The compound Tert-butyl 2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate and its derivatives have been a focus of synthetic chemistry research. Hart and Rapoport (1999) outlined a comprehensive synthesis method for a glutamic acid analogue of 7-azabicyclo[2.2.1]heptane, highlighting key steps such as transannular alkylation and selective functionalization at C-2, resulting in a protected glutamate analogue (Hart & Rapoport, 1999). Similarly, Campbell and Rapoport (1996) reported a chirospecific synthesis method for 1-carboxy-7-azabicycloheptane amino acids, demonstrating an innovative approach involving thiolactam sulfide contraction and transannular alkylation (Campbell & Rapoport, 1996).
Structural and Molecular Insights
Researchers like Pandey et al. (2013) have contributed to developing scalable syntheses for enantiomerically pure derivatives of this compound, including exo- and endo-7-azabicyclo[2.2.1]heptan-2-amines. Their work underscores the practicality and relevance of these compounds in various scientific applications (Pandey et al., 2013). In a similar vein, Maton et al. (2010) provided an efficient, scalable route to synthesize an enantiomerically pure variant of this compound, showcasing improvements in the synthesis route and its applicability in producing substantial quantities (Maton et al., 2010).
Applications in Peptidomimetics and Drug Discovery
Molecular Scaffolds and Glycosidase Inhibition
The unique structure of 7-azabicyclo[2.2.1]heptane derivatives serves as a versatile scaffold in the design of peptidomimetics and drug discovery. Moreno‐Vargas et al. (2003) synthesized enantiomerically pure alcohols and diamines from this family, investigating their potential as glycosidase inhibitors and nonpeptide molecular scaffolds for peptide analogues (Moreno‐Vargas et al., 2003).
Catalytic Applications
Furthermore, Bertilsson and Andersson (2000) explored the catalytic potential of a dirhodium(II) complex derived from (1S,3R,4R)-2-(p-tert-butylphenylsulphonyl)-2-aza-bicyclo[2.2.1]heptane-3-carboxylic acid, demonstrating its efficacy in the asymmetric cyclopropanation of olefins, with enantioselectivity reaching up to 92% (Bertilsson & Andersson, 2000).
Safety and Hazards
The compound has been assigned the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful . The hazard statements associated with the compound are H315, H318, and H335, indicating that it causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
properties
IUPAC Name |
tert-butyl 2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-7-4-5-9(13)8(12)6-7/h7-9H,4-6,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRZFZVWZIJNIEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1C(C2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate |
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